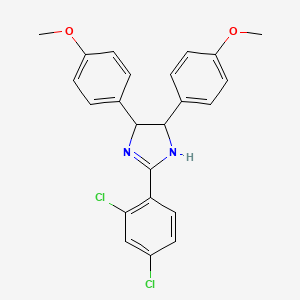
2-(2,4-dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole is a chemical compound with potential applications in scientific research. This compound is also known as DIMEB, and it belongs to the class of imidazole derivatives.
Mechanism of Action
The mechanism of action of DIMEB is not fully understood. However, it has been proposed that DIMEB inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to changes in gene expression patterns. This may explain the anti-cancer and neuroprotective effects of DIMEB.
Biochemical and Physiological Effects
DIMEB has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, DIMEB has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using DIMEB in lab experiments is its potential anti-cancer properties. It may be useful in the development of new cancer treatments. Another advantage is its neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. However, one limitation of using DIMEB in lab experiments is its limited solubility in water. This may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on DIMEB. One direction is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Another direction is to investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DIMEB and its effects on gene expression.
Synthesis Methods
The synthesis of DIMEB involves the condensation of 2,4-dichlorophenylhydrazine with 4-methoxybenzaldehyde followed by the addition of 4-methoxyphenylacetic acid. The resulting product is then reduced using sodium borohydride to obtain DIMEB. This synthesis method has been described in detail in a research paper by Sun et al. (2014).
Scientific Research Applications
DIMEB has potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. DIMEB has also been found to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O2/c1-28-17-8-3-14(4-9-17)21-22(15-5-10-18(29-2)11-6-15)27-23(26-21)19-12-7-16(24)13-20(19)25/h3-13,21-22H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEPXUKOEVKPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(N=C(N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6027975.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B6027996.png)
![1-[(5-chloro-2-thienyl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6028009.png)
![N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6028011.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[2-(4-morpholinyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6028026.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-(2-chlorophenyl)ethyl]propanamide](/img/structure/B6028035.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6028038.png)
![propyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6028045.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B6028058.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6028059.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B6028065.png)
![2-(methylthio)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6028073.png)